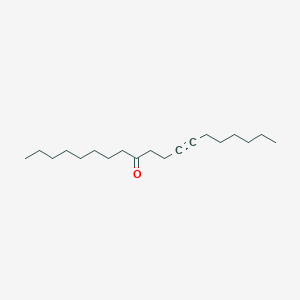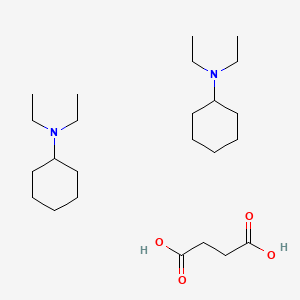
butanedioic acid;N,N-diethylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;N,N-diethylcyclohexanamine is a compound that combines butanedioic acid, commonly known as succinic acid, with N,N-diethylcyclohexanamine. Succinic acid is a dicarboxylic acid with the formula C4H6O4, and it is naturally found in amber and various plants. N,N-diethylcyclohexanamine is an organic compound that belongs to the class of amines. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;N,N-diethylcyclohexanamine typically involves the reaction of succinic acid with N,N-diethylcyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification methods such as chromatography and distillation are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;N,N-diethylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Butanedioic acid;N,N-diethylcyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanedioic acid;N,N-diethylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A dicarboxylic acid with similar chemical properties but lacks the amine component.
Cyclohexanamine: An amine with a cyclohexane ring but without the diethyl groups.
N,N-Diethylamine: An amine with diethyl groups but without the cyclohexane ring.
Uniqueness
Butanedioic acid;N,N-diethylcyclohexanamine is unique due to the combination of the succinic acid moiety and the N,N-diethylcyclohexanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
68239-16-7 |
|---|---|
Molecular Formula |
C24H48N2O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
butanedioic acid;N,N-diethylcyclohexanamine |
InChI |
InChI=1S/2C10H21N.C4H6O4/c2*1-3-11(4-2)10-8-6-5-7-9-10;5-3(6)1-2-4(7)8/h2*10H,3-9H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
HGJKHKVGCFFLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


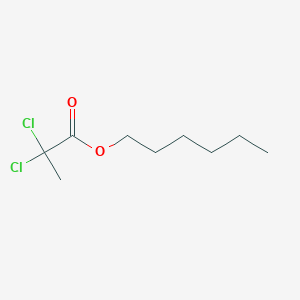

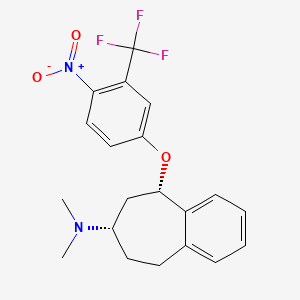
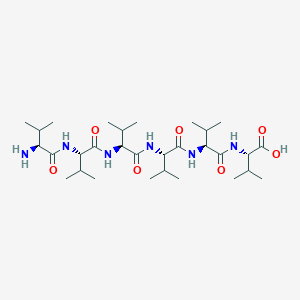
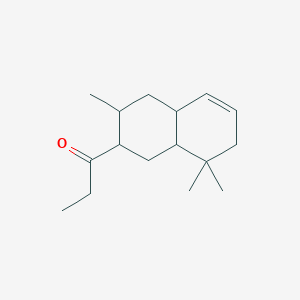
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
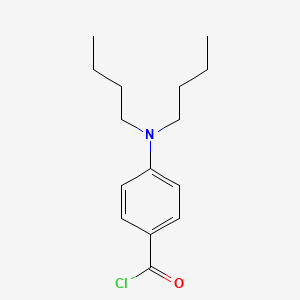
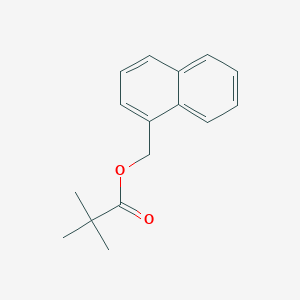
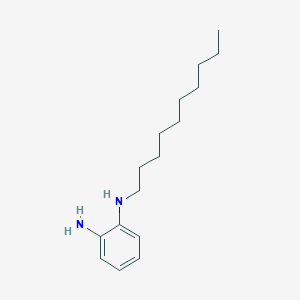
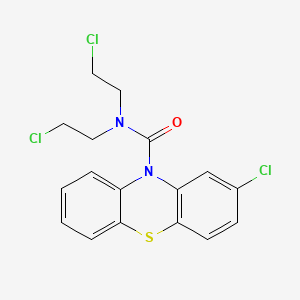
![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
